Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate

Catalog No.
S6628092
CAS No.
1221341-39-4
M.F
C15H23NO2
M. Wt
249.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propa...

CAS Number

1221341-39-4

Product Name

Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate

IUPAC Name

methyl 2-methyl-3-(4-phenylbutan-2-ylamino)propanoate

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C15H23NO2/c1-12(15(17)18-3)11-16-13(2)9-10-14-7-5-4-6-8-14/h4-8,12-13,16H,9-11H2,1-3H3

InChI Key

CBHOGIOVSJMKPU-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NCC(C)C(=O)OC

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C)C(=O)OC

Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate is a chemical compound with the molecular formula C15H23NO2C_{15}H_{23}NO_2 and a molecular weight of approximately 249.35 g/mol. This compound features a methyl ester group, an amino group, and a phenylbutane moiety, making it structurally interesting for various applications in medicinal chemistry and organic synthesis. Its systematic name reflects its complex structure, which includes multiple functional groups that contribute to its reactivity and biological properties .

  • They may exhibit moderate to high toxicity depending on the specific structure.
  • Esters can be irritating to the skin and eyes.
  • The aromatic ring might raise concerns for potential carcinogenicity, although further investigation is needed.

Further Exploration

Given the limited information, further exploration is necessary to understand this compound fully. Here are some suggestions:

  • Scientific literature search: Utilize databases like SciFinder or PubMed to search for research articles mentioning the compound name or similar structures.
  • Chemical supplier databases: Search chemical suppliers' websites for information on commercially available analogs. This might provide insights into potential properties and applications.
  • Computational modeling: Utilize software tools to predict the physical and chemical properties of the molecule.

By combining these approaches, you might gain a more comprehensive understanding of "Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate".

Note

The information provided is for general educational purposes only and should not be taken as a substitute for professional scientific advice.

Citation

  • Li, J., & Zhu, J. (2005). Amino Esters: Applications in Asymmetric Catalysis. Chemical Reviews, 105(12), 4447-4487.
  • Limited Commercial Availability: While some chemical suppliers offer this compound, there is no mention of its use in scientific research on their websites [].
  • Absence from Scientific Databases: Searches of scientific databases like PubChem and Google Scholar do not yield any significant results related to the research applications of this specific molecule [, ].
Involving methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate typically include:

  • Esterification: The formation of esters through the reaction of carboxylic acids with alcohols.
  • Hydrolysis: The breakdown of the ester into its constituent acid and alcohol, often facilitated by acidic or basic conditions.
  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions, forming new amines or amides.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and materials science.

Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate exhibits potential biological activities, particularly in pharmacology. Compounds with similar structures often show:

  • Antihypertensive Effects: Related compounds have been identified as antihypertensives, suggesting that this compound may also influence blood pressure regulation.
  • Neuroprotective Properties: Some derivatives display neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.

Further studies are necessary to elucidate its specific biological mechanisms and therapeutic potentials.

The synthesis of methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate can be achieved through several methods:

  • Condensation Reactions: Combining an appropriate amino acid derivative with a suitable alcohol under acidic conditions.
  • Multi-step Synthesis: Starting from simpler precursors, involving steps such as alkylation and esterification to build the complex structure.
  • Use of Catalysts: Employing catalysts to enhance reaction rates and yields during the synthesis process.

These methods allow for the production of the compound in a laboratory setting with varying degrees of complexity.

Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate has several potential applications:

  • Pharmaceutical Development: As a lead compound in drug discovery, particularly for cardiovascular and neurological disorders.
  • Chemical Research: Utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Synthesis of Derivatives: Acts as a precursor for synthesizing other biologically active compounds.

These applications highlight its significance in both academic research and industrial settings.

Interaction studies on methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate focus on its binding affinities with various biological targets:

  • Protein Binding: Investigating how the compound interacts with proteins can reveal its pharmacokinetic properties.
  • Receptor Interaction: Studies may explore its affinity for specific receptors involved in hypertension or neuroprotection.
  • Metabolic Pathways: Understanding how this compound is metabolized can inform its safety profile and efficacy as a therapeutic agent.

These studies are essential for assessing the compound's viability as a drug candidate.

Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate shares structural characteristics with several related compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 2-methyl-3-(phenylamino)propanoateC11H15NO2C_{11}H_{15}NO_2Lacks phenylbutane moietyPotentially lower activity
tert-butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoateC18H29NO2C_{18}H_{29}NO_2Larger tert-butyl groupEnhanced lipophilicity
N-(4-fluorophenyl)-N-(1-methylpropyl)-amineC12H16FNC_{12}H_{16}FNFluorinated phenyl groupAntidepressant properties

The uniqueness of methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

249.172878976 g/mol

Monoisotopic Mass

249.172878976 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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